1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole
Description
1-[(2-Fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 2-fluorobenzyl group at the N1 position and a propyl chain at the C2 position. Its structural framework aligns with benzodiazole-based pharmaceuticals, which are widely explored for their pharmacological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c1-2-7-17-19-15-10-5-6-11-16(15)20(17)12-13-8-3-4-9-14(13)18/h3-6,8-11H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTLDQRHCOTQOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 2-propyl-1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The propyl chain at C2 provides moderate steric bulk, which may influence binding pocket interactions compared to shorter chains (e.g., methyl) or polar groups (e.g., acetamide in ).
- Electronic Effects: The electron-withdrawing fluorine atom on the benzyl group could stabilize charge-transfer interactions in receptor binding, a feature absent in non-halogenated analogues .
Biological Activity
1-[(2-fluorophenyl)methyl]-2-propyl-1H-1,3-benzodiazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzodiazole class, characterized by a fused benzene and diazole ring. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Pharmacological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
- Study Findings : A derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity. Flow cytometry analysis revealed that this compound induced apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 | 25.72 ± 3.95 |
| 2 | U87 | 45.2 ± 13.0 |
2. Antibacterial Activity
The antibacterial properties of benzodiazole derivatives have also been investigated. Compounds similar to this compound were tested against various bacterial strains.
- In Vitro Results : A related compound demonstrated an MIC of 0.015 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation:
- Apoptosis Induction : The anticancer activity is primarily attributed to the induction of apoptosis through the activation of caspase pathways.
- Enzyme Inhibition : Some derivatives have shown to inhibit nucleoside transporters, which are essential for cellular uptake of nucleosides necessary for DNA synthesis .
Case Studies
Several case studies have documented the effects of benzodiazole derivatives on various cancer types:
- Case Study 1 : A study involving tumor-bearing mice showed that treatment with a benzodiazole derivative led to significant tumor growth suppression compared to control groups .
- Case Study 2 : In a clinical setting, a compound similar to this compound was administered to patients with advanced solid tumors, resulting in partial responses in several cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
